2-(4-Amino-2-methylphenoxy)ethan-1-ol
Description
2-(4-Amino-2-methylphenoxy)ethan-1-ol is a substituted ethanolamine derivative characterized by a phenoxy group bearing a 4-amino and 2-methyl substituent, linked to an ethanol backbone.
Properties
IUPAC Name |
2-(4-amino-2-methylphenoxy)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-7-6-8(10)2-3-9(7)12-5-4-11/h2-3,6,11H,4-5,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIVAZXHGZOINOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)OCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-2-methylphenoxy)ethan-1-ol typically involves the reaction of 4-amino-2-methylphenol with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure it meets industry standards .
Chemical Reactions Analysis
Types of Reactions
2-(4-Amino-2-methylphenoxy)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as halides, amines, and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2-(4-Amino-2-methylphenoxy)ethan-1-ol is utilized in several scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2-(4-Amino-2-methylphenoxy)ethan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenoxy group can interact with hydrophobic regions of proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following compounds share structural similarities with 2-(4-Amino-2-methylphenoxy)ethan-1-ol, differing in substituents, physicochemical properties, and applications:
Table 1: Structural and Molecular Comparison
Key Findings
Substituent Effects on Physicochemical Properties: The 4-methoxy group in and increases electron density, enhancing stability but reducing solubility compared to the amino group in the target compound.
Synthetic Routes: Compounds like are synthesized via chiral resolution using mandelic acid, while and may involve reductive amination or alkylation (inferred from and ). The target compound could be synthesized via nucleophilic substitution of a halogenated phenol with ethanolamine.
Biological Relevance: Ethanolamine derivatives with aromatic substituents (e.g., ) are often explored as neurotransmitter analogs or receptor modulators. The amino group in and the target compound may facilitate salt formation, improving bioavailability.
Industrial Applications :
- Many analogs (e.g., ) serve as intermediates in active pharmaceutical ingredient (API) synthesis. For example, is marketed by Hairui Chemical as a chiral building block for drug development .
Implications of Structural Variations
- Lipophilicity: Alkyl chains (e.g., ethyl in ) increase logP values compared to methoxy or amino groups, affecting drug distribution.
- Reactivity: The phenoxy group in the target compound may undergo oxidative degradation, whereas methoxy-substituted analogs () are more stable.
- Chirality : Enantiomers like (R)- and (S)-forms (e.g., ) exhibit distinct biological activities, necessitating stereoselective synthesis.
Biological Activity
2-(4-Amino-2-methylphenoxy)ethan-1-ol, also known as a phenoxyethanol derivative, has garnered attention in scientific research due to its potential biological activities. This compound is characterized by its unique chemical structure, which includes an amino group and a phenoxy moiety that may influence its interactions with various biological targets.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes:
- A phenoxy group, which is known for its role in various biological activities.
- An amino group that can participate in hydrogen bonding and affect the compound's solubility and reactivity.
Anticancer Properties
Recent studies have explored the anticancer potential of compounds related to this compound. For instance, derivatives of phenoxy compounds have shown promising cytotoxic effects against various cancer cell lines. In particular, the cytotoxicity was assessed using the MTT assay on liver carcinoma cell lines (HEPG2), revealing significant dose-dependent effects. The IC50 values were determined, indicating the concentration required to inhibit cell viability by 50%.
| Compound | IC50 (µM) | Remarks |
|---|---|---|
| This compound | TBD | Further studies needed |
| Doxorubicin | 7.06 | Standard control drug |
The structure–activity relationship (SAR) analysis suggests that substituents on the phenoxy ring significantly influence the anticancer activity, with electron-donating groups enhancing potency while electron-withdrawing groups diminish it .
Antimicrobial Activity
The antimicrobial properties of phenoxy compounds have also been investigated. Compounds similar to this compound are reported to exhibit activity against a range of pathogens. This activity is attributed to their ability to disrupt microbial membranes or inhibit key metabolic pathways.
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Interaction with Enzymes : The amino group may enhance binding affinity to specific enzymes or receptors.
- Membrane Disruption : The phenoxy moiety can integrate into lipid membranes, potentially altering membrane integrity and function.
- Antioxidant Activity : Some studies suggest that similar compounds possess antioxidant properties, which could contribute to their protective effects against cellular damage.
Case Studies
Several case studies have highlighted the biological activities of related compounds:
- Cytotoxicity in Cancer Research : A study evaluated various phenoxy derivatives for their cytotoxic effects on cancer cells, establishing a correlation between structural modifications and biological activity .
- Genotoxicity Assessments : Research involving related compounds has indicated that certain derivatives do not exhibit significant genotoxic effects in vitro, suggesting a favorable safety profile for potential therapeutic applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
